molecular formula C19H19N3O5S B13391529 Rivaroxaban Impurity 6

Rivaroxaban Impurity 6

Cat. No.: B13391529
M. Wt: 401.4 g/mol
InChI Key: SJVCANNMDYDYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivaroxaban Impurity 6 is a byproduct formed during the synthesis of Rivaroxaban, an oral anticoagulant medication used to prevent and treat conditions related to blood clots. This impurity is a critical N-nitrosamine compound, which has garnered attention due to its potential carcinogenic properties .

Preparation Methods

The preparation of Rivaroxaban Impurity 6 involves several synthetic routes and reaction conditions. One method includes the use of organic solvents and specific reagents to induce the formation of the impurity. For instance, adding sodium bicarbonate to the reaction mixture, followed by isobutyl chloroformate, and then RVXB-3, results in the formation of the impurity . Industrial production methods often involve large-scale synthesis and purification processes to isolate and quantify the impurity .

Mechanism of Action

Comparison with Similar Compounds

Rivaroxaban Impurity 6 is compared with other similar nitrosamine compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar carcinogenic properties and are formed through analogous chemical reactions involving nitrosating agents . this compound is unique in its specific formation during the synthesis of Rivaroxaban, making it a critical impurity to monitor in this context .

Conclusion

This compound is a significant compound in pharmaceutical research due to its potential carcinogenic properties. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of Rivaroxaban and related drug products.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)

InChI Key

SJVCANNMDYDYLN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.